6-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with various functional groups, making it a unique and potentially valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate to form the triazole ring.
Formation of the Thiadiazine Ring: The triazole intermediate is then reacted with appropriate thiourea derivatives to form the thiadiazine ring.
Substitution Reactions: The final compound is obtained by introducing the 4-chlorophenyl, 4-methoxybenzyl, and 3-methyl groups through various substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be optimized for each step to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Scalability: The synthetic route must be scalable to produce the compound in large quantities for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antitubercular agent, as triazolothiadiazines have shown inhibitory activity against Mycobacterium tuberculosis.
Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.
Chemical Research: Study of its chemical reactivity and potential as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as shikimate dehydrogenase, which is essential for the biosynthesis of chorismate, a precursor for aromatic amino acids.
Pathways Involved: Inhibition of shikimate dehydrogenase can disrupt the biosynthesis of essential metabolites, leading to the antimicrobial activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-3-(2-cyclohexylethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine .
- 3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine .
- 6-(4-bromophenyl)-2-(4-methoxybenzyl)-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine .
Uniqueness
6-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its potential as an antitubercular agent and its ability to inhibit shikimate dehydrogenase make it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H20ClN5O2S |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H20ClN5O2S/c1-12-23-24-20-26(12)25-17(14-5-7-15(21)8-6-14)18(29-20)19(27)22-11-13-3-9-16(28-2)10-4-13/h3-10,17-18,25H,11H2,1-2H3,(H,22,27) |
InChI Key |
KZAXIIKNESEYQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.